Memantine-d3 Hydrochloride

描述

BenchChem offers high-quality Memantine-d3 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Memantine-d3 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

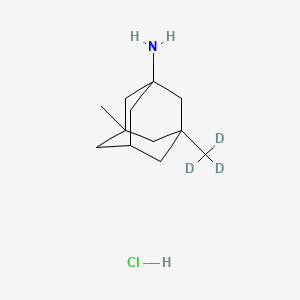

Structure

3D Structure of Parent

属性

IUPAC Name |

3-methyl-5-(trideuteriomethyl)adamantan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMLJTFXJGPI-NIIDSAIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Memantine-d3 hydrochloride as a non-competitive NMDA receptor antagonist

Applications in NMDA Receptor Research and Bioanalysis[1]

Executive Summary

Memantine-d3 hydrochloride is the stable isotope-labeled isotopologue of Memantine, a high-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] While Memantine is a cornerstone therapeutic for moderate-to-severe Alzheimer’s disease, Memantine-d3 hydrochloride serves a critical role in the drug development pipeline as the gold-standard Internal Standard (IS) for quantitative bioanalysis (LC-MS/MS).[1]

This guide synthesizes the pharmacological mechanism of the parent compound with the physicochemical properties of the deuterated analog, providing a self-validating protocol for its application in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Mechanistic Core: Uncompetitive NMDA Receptor Antagonism

To understand the utility of Memantine-d3, one must first understand the precise mechanism of the parent molecule it tracks. Memantine is distinct from competitive antagonists; it is an uncompetitive, open-channel blocker .[1][3]

2.1 The "Foot-in-the-Door" Mechanism

Unlike competitive antagonists that bind to the glutamate recognition site, Memantine binds to the PCP site located inside the ion channel pore. Crucially, it can only bind when the channel is open (activated by Glutamate and Glycine).

-

Voltage Dependence: Memantine is positively charged.[1] It is driven into the channel by the membrane potential but is expelled when the membrane depolarizes (during strong synaptic activation). This allows it to block pathological "background noise" (excitotoxicity) while sparing physiological signals (Long-Term Potentiation).[1]

-

Fast Off-Rate: Its low affinity (IC50 ~1 µM) and rapid kinetics prevent it from accumulating in the channel, distinguishing it from "trapping" blockers like Phencyclidine (PCP) or Ketamine, which cause psychotomimetic side effects [1].[1]

2.2 Visualization of Signaling Pathway

The following diagram illustrates the uncompetitive binding mechanism within the NMDA receptor complex.

Figure 1: Mechanism of uncompetitive NMDA receptor antagonism. Memantine blocks the pore only after channel opening.

The Deuterium Advantage: Memantine-d3 Properties

Memantine-d3 hydrochloride incorporates three deuterium atoms, typically on the 3-methyl group of the adamantane cage.[4] This isotopic labeling provides distinct advantages for bioanalysis without altering the core pharmacological interaction significantly.

3.1 Physicochemical Profile

| Property | Memantine HCl (Parent) | Memantine-d3 HCl (IS) |

| Formula | C₁₂H₂₁N[1] · HCl | C₁₂H₁₈D₃N[1] · HCl |

| Molecular Weight | 215.76 g/mol | 218.78 g/mol (+3 Da) |

| Monoisotopic Mass (Free Base) | 179.17 Da | 182.19 Da |

| pKa | 10.27 | ~10.27 (Negligible shift) |

| LogP | 3.3 | 3.3 |

| Solubility | Water, Methanol | Water, Methanol |

3.2 Absence of Kinetic Isotope Effect (KIE) on Binding

While deuteration can impact metabolic rates (the "Deuterium Switch" effect) if the C-H bond cleavage is rate-limiting, it rarely affects non-covalent receptor binding. Therefore, Memantine-d3 binds to the NMDA receptor with identical affinity to the parent drug [2]. This makes it a perfect surrogate for receptor occupancy studies if used as a tracer, though its primary use remains quantitation.[1]

Experimental Protocol: LC-MS/MS Bioanalysis

The reliability of NMDA receptor research relies on precise quantification of Memantine in plasma, CSF, or brain tissue. The following protocol uses Memantine-d3 as the Internal Standard to correct for matrix effects and recovery variability.

4.1 Method Validation Parameters

-

Recovery: >85% (Consistent between analyte and IS)

-

Matrix Effect: Normalized by Co-elution of IS

4.2 Step-by-Step Extraction Workflow (Liquid-Liquid Extraction)

This protocol minimizes ion suppression by removing phospholipids and proteins.[1]

-

Preparation: Aliquot 200 µL of plasma into a polypropylene tube.

-

IS Addition: Add 20 µL of Memantine-d3 working solution (500 ng/mL in methanol). Vortex for 30s.

-

Alkalinization: Add 100 µL of 1M Sodium Carbonate (Na₂CO₃) to ensure the amine is in the free base form (unprotonated) for extraction.

-

Extraction: Add 1.5 mL of Diethyl Ether/n-Hexane (50:50 v/v) .

-

Agitation: Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

-

Reconstitution: Evaporate the organic solvent under nitrogen at 40°C. Reconstitute the residue in 150 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile).

4.3 Mass Spectrometry Settings (MRM)

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The transition corresponds to the loss of the ammonia group (-NH₃).

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Memantine | 180.2 [M+H]⁺ | 163.2 [M-NH₃]⁺ | 22 |

| Memantine-d3 | 183.2 [M+H]⁺ | 166.2 [M-NH₃]⁺ | 22 |

Note: The +3 Da mass shift is retained in the fragment ion because the deuterium label is located on the adamantane cage methyl group, not the amine group.

4.4 Bioanalytical Workflow Diagram

Figure 2: LC-MS/MS workflow using Memantine-d3 for precise quantification.

Scientific Integrity & Causality[1]

-

Why Memantine-d3? Using a structural analog (like Amantadine) as an IS is inferior because it may not co-elute perfectly with Memantine.[1] Memantine-d3 co-elutes, meaning it experiences the exact same matrix suppression or enhancement at the electrospray source at the exact same time. This provides a 1:1 correction factor [3].

-

Why Alkaline Extraction? Memantine is a basic amine (pKa ~10.27).[1] At neutral pH, it is protonated and water-soluble.[1] Adding Na₂CO₃ shifts the equilibrium to the uncharged free base, allowing it to partition into the organic solvent (ether/hexane), leaving interfering proteins and salts in the aqueous phase [4].

References

-

Memantine: a NMDA receptor antagonist that improves memory. Int J Geriatr Psychiatry.[1]Link[1]

-

Kinetic isotope effects in the search for deuterated drugs. Drug News Perspect.Link[1]

-

Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry. J Anal Methods Chem.Link[1]

-

Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci.Link[1]

Sources

- 1. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Memantine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Deuteration in Memantine Drug Development

Memantine, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone in the symptomatic treatment of moderate to severe Alzheimer's disease.[1][2] Its mechanism of action involves blocking the effects of pathologically elevated glutamate levels, which are thought to contribute to neuronal dysfunction.[2][3] While effective, the exploration of strategies to refine its pharmacokinetic profile remains a key area of research. One such strategy is selective deuteration, leading to the development of molecules like Memantine-d3 hydrochloride.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the metabolic fate of a drug.[4][5][6] This is due to the "kinetic isotope effect" (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic reactions that involve the cleavage of this bond.[6][7][8] For drugs where metabolism is a major clearance pathway, this can lead to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[][10] This guide provides a comprehensive technical overview of the pharmacokinetics and metabolism of Memantine-d3 hydrochloride, contextualized by the well-established profile of its non-deuterated counterpart.

Pharmacokinetic Profile of Memantine Hydrochloride (Non-Deuterated)

A thorough understanding of memantine's pharmacokinetics is essential to appreciate the potential impact of deuteration.

Absorption and Distribution

-

Absorption: Memantine is well-absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached in 3 to 8 hours.[2][11][12][13] Its absorption is not affected by food.[11][12]

-

Distribution: Memantine exhibits a large volume of distribution, approximately 9-11 L/kg, indicating extensive distribution into tissues.[1][2][11][12] Plasma protein binding is low, at around 45%.[1][2][11][12]

Metabolism and Excretion

-

Metabolism: Memantine undergoes minimal metabolism in the liver.[1][11][12][14] The cytochrome P450 (CYP) enzyme system does not play a significant role in its breakdown.[1][11][12] The primary metabolites are the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine, all of which have minimal NMDA receptor antagonist activity.[1][11][15]

-

Excretion: The majority of an administered dose (57-82%) is excreted unchanged in the urine.[11][15][16] Its terminal elimination half-life is long, ranging from 60 to 80 hours.[1][2][11][12] Renal clearance involves active tubular secretion and is pH-dependent; alkaline urine can significantly decrease clearance.[11][15]

Table 1: Key Pharmacokinetic Parameters of Memantine Hydrochloride

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 3 - 8 hours | [2][11][12][13] |

| Volume of Distribution (Vd) | 9 - 11 L/kg | [1][2][11][12] |

| Plasma Protein Binding | ~45% | [1][2][11][12] |

| Terminal Elimination Half-life (t1/2) | 60 - 80 hours | [1][2][11][12] |

| Primary Route of Elimination | Renal (excreted largely unchanged) | [11][15][16] |

The Impact of Deuteration: Memantine-d3 Hydrochloride

The strategic placement of deuterium atoms on the memantine molecule aims to leverage the kinetic isotope effect to favorably alter its pharmacokinetic properties. Specifically, replacing hydrogens at metabolically active sites with deuterium can slow down the rate of metabolism.

Anticipated Effects on Metabolism

Given that memantine undergoes some, albeit limited, metabolism, deuteration at the sites of metabolic attack could potentially:

-

Reduce the formation of metabolites: Slowing the rate of hydroxylation and N-dealkylation.

-

Increase the proportion of unchanged drug excreted: Shifting the clearance mechanism even more towards renal excretion.

-

Prolong the elimination half-life: By reducing metabolic clearance.

It is important to note that the extent of these effects depends on whether the C-H bond cleavage is the rate-determining step in the metabolic process.[6]

Experimental Protocols for Characterizing Memantine-d3 Hydrochloride Pharmacokinetics

A robust understanding of Memantine-d3 hydrochloride's pharmacokinetic profile requires a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

Objective: To determine the metabolic stability and identify the metabolites of Memantine-d3 hydrochloride in comparison to memantine.

Methodology:

-

Incubation with Liver Microsomes:

-

Prepare incubations containing human liver microsomes, Memantine-d3 hydrochloride or memantine, and an NADPH-generating system.

-

Incubate at 37°C for various time points.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the rate of disappearance of the parent compound to determine metabolic stability.

-

Identify and quantify the metabolites formed.

-

Sources

- 1. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

- 10. isotope.com [isotope.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. drugs.com [drugs.com]

- 13. Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Memantine - Wikipedia [en.wikipedia.org]

- 15. Pharmacotherapy Update | Namenda⢠(Memantine) for Moderate-to-Severe Alzheimer's Disease [clevelandclinicmeded.com]

- 16. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Bioanalytical method development and validation of memantine in human plasma by high performance liquid chromatography with tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Deuterium in Memantine

An In-depth Technical Guide to the Solubility and Stability of Memantine-d3 Hydrochloride

Memantine hydrochloride is a well-established uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of moderate to severe Alzheimer's disease.[1][2][3] It functions by modulating the effects of the excitatory neurotransmitter glutamate, which, at pathological levels, can lead to neuronal dysfunction.[4] The molecule of interest for this guide, Memantine-d3 hydrochloride, is a deuterated isotopologue of memantine.

The strategic replacement of three hydrogen atoms with deuterium atoms (the "-d3" designation) is not a trivial modification. This substitution leverages the Kinetic Isotope Effect (KIE) , a phenomenon where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of this bond.[][6] This can lead to an enhanced metabolic stability, potentially altering the drug's pharmacokinetic profile, reducing toxicity, and prolonging its half-life in the body.[][7] Understanding the fundamental physicochemical properties of this deuterated active pharmaceutical ingredient (API), specifically its solubility and stability, is paramount for researchers in drug development to ensure data integrity, formulate effective delivery systems, and maintain the compound's quality throughout its lifecycle.

This guide provides a comprehensive technical overview of Memantine-d3 hydrochloride's solubility across various solvent systems and its stability profile under different storage and stress conditions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective handling and analysis.

Physicochemical Properties of Memantine Hydrochloride

While specific data for the deuterated form is often extrapolated from its non-deuterated analogue, the core physicochemical properties are largely identical, with a minor increase in molecular weight. The hydrochloride salt form is utilized to enhance the aqueous solubility and stability of the parent amine.

| Property | Value | Source(s) |

| Chemical Name | 3,5-dimethyltricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride | [8] |

| Synonyms | 1-Amino-3,5-dimethyladamantane hydrochloride | [1][8] |

| Appearance | White to off-white crystalline powder or fine powder | [2][9] |

| Molecular Formula | C₁₂H₂₁N · HCl | [2][8] |

| Molecular Weight | 215.76 g/mol (non-deuterated) | [2] |

| CAS Number | 41100-52-1 (non-deuterated HCl salt) | [8] |

| Melting Point | ~258 °C to 295 °C (reports vary) | [8] |

| pKa | 10.27 | [3] |

| LogP (n-octanol/water) | 3.28 | [3][4] |

Solubility Profile

The solubility of Memantine-d3 hydrochloride is a critical parameter for preparing stock solutions, conducting in vitro assays, and developing formulations. As the hydrochloride salt of a primary amine, its solubility is highly dependent on pH.

Aqueous and Buffer Solubility

Memantine hydrochloride is generally described as soluble in water.[2][3][4] Quantitative data from various sources provide a more precise picture.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [2] |

| Water | 1 mg/mL | [8] |

| Water | ≥ 33.33 mg/mL | [10] |

| Water | 65.0 mg/mL | [11] |

| PBS (pH 7.2) | ~10 mg/mL | [11][12] |

The high solubility in acidic to neutral aqueous media is due to the protonation of the primary amine group (pKa ≈ 10.27), which renders the molecule ionic and thus more readily solvated by polar water molecules.[3] As the pH becomes more alkaline (approaching and exceeding the pKa), the amine will be deprotonated to its less soluble free base form. This is a critical consideration; alterations of urine pH towards an alkaline state can reduce the renal clearance of memantine by approximately 80%.[2][4]

Organic Solvent Solubility

For applications requiring higher concentrations or non-aqueous environments, organic solvents are often used.

| Solvent | Solubility | Source(s) |

| Ethanol | ~20 mg/mL | [12] |

| Ethanol | 31.5 mg/mL | [11] |

| DMSO | ~10 mg/mL | [12] |

| Dimethyl Formamide (DMF) | ~2.5 mg/mL | [12] |

| Methanol | Freely soluble | [4][9] |

| Acetonitrile | Practically insoluble | [4] |

Note: When preparing stock solutions in organic solvents for use in biological experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to avoid physiological effects.[12]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard procedure for determining the equilibrium solubility of Memantine-d3 hydrochloride in a given solvent system.

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, and by measuring the concentration in the supernatant, the maximum solubility at that temperature is determined.

Methodology:

-

Preparation: Add an excess amount of Memantine-d3 hydrochloride solid to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the suspension to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm filter to remove any remaining solid particulates. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Memantine-d3 hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of a deuterated compound involves two key aspects: the chemical stability of the molecule itself and the isotopic stability (i.e., resistance to H/D exchange).

General Considerations for Deuterated Compounds

The primary advantage of deuteration is enhanced metabolic stability due to the KIE.[][6] However, a critical consideration is the potential for Hydrogen-Deuterium (H/D) exchange , where a deuterium atom is replaced by a proton from the surrounding environment, leading to a loss of isotopic enrichment.[13] The stability of the C-D bond in Memantine-d3 is generally high, as the deuterium atoms are typically placed on metabolically active but non-labile positions (e.g., methyl groups). The risk of H/D exchange under typical physiological or storage conditions is low but should be analytically monitored.

Solid-State and Solution Stability

Solid State: Memantine hydrochloride is a stable crystalline solid.[9] For long-term storage, it is recommended to keep the solid compound at 2-8°C or -20°C in a dry place, protected from light in amber or opaque vials.[13] Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation.[13] Stability data for the non-deuterated analogue has shown it to be stable for up to 60 months at 25°C/60% RH.[9]

Solution Stability:

-

Aqueous Solutions: It is recommended not to store aqueous solutions of memantine hydrochloride for more than one day.[12]

-

Organic Stock Solutions: Solutions in solvents like DMSO can be stored at -20°C for extended periods. One source suggests that solutions in distilled water may be stored at -20°C for up to two months, though this may vary.[14]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods.[7][13] These studies expose the drug to harsh conditions to accelerate its degradation.

Studies on non-deuterated memantine hydrochloride have shown:

-

Hydrolytic Stability: The compound is persistent to hydrolytic degradation, with minimal degradation observed even at elevated temperatures (50°C).[15]

-

Acidic/Basic Conditions: Degradation can be induced under heating with 0.1 M HCl and 0.1 M NaOH.[1][16]

-

Oxidative Conditions: Degradation is observed when heated with hydrogen peroxide (e.g., 10% H₂O₂).[1]

-

Thermal & Photolytic Stability: The compound is relatively stable under thermal stress (105°C) and photolytic conditions, though some photodegradation can occur, especially under UV-C light.[1][15] A forced degradation study on a drug product demonstrated it to be photostable.[9]

Experimental Protocol: Forced Degradation Study

Rationale: This protocol follows ICH guidelines to systematically evaluate the degradation profile of Memantine-d3 hydrochloride, which is crucial for identifying potential degradants and ensuring analytical methods can detect them.

Methodology:

-

Prepare Solutions: Prepare solutions of Memantine-d3 hydrochloride in an appropriate solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 100 µg/mL).

-

Apply Stress Conditions (in separate, parallel experiments):

-

Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 70°C for 1 hour).[1]

-

Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., 70°C for 1 hour).[1]

-

Oxidation: Add 3-10% H₂O₂ and keep at room temperature or heat.[1][13]

-

Thermal: Heat the solution (e.g., 70°C) or the solid powder (e.g., 105°C) for a defined period.[1]

-

Photolytic: Expose the solution to light according to ICH Q1B guidelines (e.g., UV and visible light).

-

-

Neutralization/Quenching: After the stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples.

-

Dilution & Analysis: Dilute all samples (including an unstressed control) to the target analytical concentration.

-

Analysis: Analyze all samples using a high-resolution, stability-indicating method (e.g., LC-MS/MS).

-

Evaluation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). The goal is to achieve partial (5-20%) degradation to ensure the method is not overwhelmed.

Caption: Workflow for a Forced Degradation Study.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. For a deuterated compound, this method must not only separate the parent API from its chemical degradants but also be capable of confirming its isotopic integrity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred technique. It offers high sensitivity and specificity, allowing for the precise quantification of Memantine-d3 hydrochloride.[7][13] Furthermore, MS can distinguish between the deuterated parent drug, its non-deuterated counterpart, and potential degradation products by their mass-to-charge ratios.[7][17]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: Several HPLC-UV methods have been developed for memantine, often requiring pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) because the memantine molecule lacks a strong chromophore.[1] These methods are effective for quantifying the drug but lack the mass-based information of MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the characterization of deuterated compounds.[7] ¹H-NMR can confirm the absence of proton signals at the sites of deuteration, while ²H-NMR directly detects the deuterium atoms, confirming their location and providing a quantitative measure of isotopic enrichment.[7][13] NMR is the primary method for assessing H/D exchange over time.[13]

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

Memantine-d3 hydrochloride, like its non-deuterated analogue, is a water-soluble, crystalline solid that is generally stable under standard storage conditions. Its solubility is pH-dependent, being significantly higher in acidic to neutral aqueous solutions. The key differentiator—deuteration—imparts potentially favorable pharmacokinetic properties but also necessitates careful analytical oversight to monitor and ensure isotopic stability.

For researchers, adherence to proper storage and handling protocols is crucial. Solid material should be stored cool, dry, and protected from light. Aqueous solutions should be prepared fresh, while organic stock solutions can be stored at -20°C. All stability assessments must be performed using validated, stability-indicating analytical methods, with LC-MS/MS being the ideal technique for its ability to confirm both chemical purity and isotopic integrity. By understanding and applying the principles outlined in this guide, scientists can ensure the quality and reliability of their research involving Memantine-d3 hydrochloride.

References

-

Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. Available from: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]

-

Zarghi A, Shafaati A, Foroutan SM, Khoddam A. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Iranian Journal of Pharmaceutical Research. 2014;13(1):155-162. Available from: [Link]

-

Formulation Development and In vitro Evaluation of Memantine Hydrochloride Fast Dissolving Oral Films employing different grades of Hydroxy Propyl Methyl Cellulose. Research Journal of Pharmacy and Technology. 2021;14(2):810-815. Available from: [Link]

-

Namenda® (memantine hydrochloride) Tablets/Oral Solution Label. U.S. Food and Drug Administration. Available from: [Link]

-

Memantine Hydrochloride Tablets 10 mg Product Monograph. MINT Pharmaceuticals. 2022. Available from: [Link]

-

Memantine hydrochloride Product Information. BioCrick. Available from: [Link]

-

Thangabalan B, Sandhya C, Sunitha N, Babu SM. Stability Indicating RP-HPLC Method for the Estimation of Memantine Hydrochloride in Pure and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. 2013;4(9):3534-3539. Available from: [Link]

-

Richards P, et al. Analytical Method Optimisation and Validation for NMDA Receptor Antagonist Memantine Hydrochloride by Using UV-Visible Double Beam Spectrophotometry. The Academic. 2024;2(10):911-919. Available from: [Link]

-

Dubey SK, et al. A Quantitative Analysis of Memantine in Human Plasma Using Ultra Performance Liquid Chromatography/Tandem Mass Spectrometry. International Journal of Pharmaceutical Sciences Review and Research. 2011;11(2):1063-1071. Available from: [Link]

-

Sawant T, Mane D. The Development and Validation of Novel, Simple High-Performance Liquid Chromatographic Method with Refractive Index Detector for Quantification of Memantine Hydrochloride in Dissolution Samples. Indo American Journal of Pharmaceutical Sciences. 2017;4(11):4391-4397. Available from: [Link]

-

Kaur S, Gupta M. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob J Pharmaceu Sci. 2017;1(4):555566. Available from: [Link]

-

Papac J, et al. Comprehensive Study on Environmental Behaviour and Degradation by Photolytic/Photocatalytic Oxidation Processes of Pharmaceutical Memantine. Molecules. 2023;28(6):2714. Available from: [Link]

-

Memantine HCl Public Assessment Report. CBG-MEB. 2014. Available from: [Link]

-

Chemistry Review(s) for NDA 22-525. U.S. Food and Drug Administration. 2010. Available from: [Link]

-

Memantine Compound Summary. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Beacon Intelligence. Available from: [Link]

-

Determination of solubility of memantine hydrochloride in different oils, surfactants and co-surfactants for the selection of excipients. ResearchGate. Available from: [Link]

-

STABILITY INDICATING AND COMPARATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCl BY RP-HPLC AND UV SPECTROPHOTOMETRY. Rasayan Journal of Chemistry. 2019;12(2):535-542. Available from: [Link]

Sources

- 1. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 6. researchgate.net [researchgate.net]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. db.cbg-meb.nl [db.cbg-meb.nl]

- 10. Memantine hydrochloride | CAS:41100-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. medkoo.com [medkoo.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Memantine HCl | 41100-52-1 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. resolvemass.ca [resolvemass.ca]

The Role of Memantine-d3 Hydrochloride in Glutamatergic Excitotoxicity Research

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Double-Edged Sword of Glutamate

In the central nervous system (CNS), glutamate is the principal excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory.[1] However, its overabundance and the subsequent hyperactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, can initiate a catastrophic cascade of events known as excitotoxicity.[2] This pathological process, characterized by a massive influx of calcium ions (Ca2+) leading to neuronal damage and death, is a key mechanism implicated in acute neurological injuries like stroke and in the progression of chronic neurodegenerative disorders such as Alzheimer's disease.[1][2][3]

Memantine, a moderate-affinity uncompetitive NMDA receptor antagonist, has been approved for the treatment of moderate-to-severe Alzheimer's disease, offering a therapeutic strategy to mitigate this damage.[4][5] While Memantine itself is the active pharmaceutical ingredient, its deuterated analog, Memantine-d3 hydrochloride , serves a distinct yet critically important role in the laboratory. It is not a therapeutic agent but rather an indispensable analytical tool that enables researchers to conduct precise, reliable, and reproducible studies into the very excitotoxic pathways that Memantine targets. This guide will elucidate the core functions of Memantine-d3 hydrochloride, providing the scientific rationale and field-proven protocols for its application in glutamate excitotoxicity research.

Part I: The Science of Memantine and Its Deuterated Analog

The Unique Mechanism of Memantine at the NMDA Receptor

To appreciate the utility of Memantine-d3 hydrochloride, one must first understand the sophisticated mechanism of its non-deuterated counterpart. Memantine's clinical tolerability and efficacy stem from its unique pharmacological properties as an uncompetitive, low-to-moderate affinity, and voltage-dependent NMDA receptor antagonist.[6][7]

-

Uncompetitive and Open-Channel Blockade: Memantine only binds within the NMDA receptor's ion channel when it is open, a state that requires the presence of both glutamate and a co-agonist (glycine or D-serine).[1] This means it preferentially targets overly active channels.

-

Voltage-Dependency: At normal resting membrane potentials, the channel is blocked by magnesium ions (Mg2+). During physiological synaptic transmission, a brief depolarization dislodges the Mg2+ plug, allowing Ca2+ influx. Memantine mimics this action but with kinetics that effectively differentiate between normal and pathological signaling.[8]

-

Low Affinity and Fast Kinetics: Unlike high-affinity antagonists (like MK-801 or phencyclidine) that can induce significant side effects by completely shutting down NMDA receptor function, Memantine's low affinity and rapid "off-rate" mean it does not interfere substantially with the transient, millisecond-long channel openings of normal synaptic activity.[9][10] It does, however, effectively block the prolonged channel openings that occur during pathological, excitotoxic conditions.[10][11] This selective inhibition of extrasynaptic NMDA receptors, which are strongly linked to cell death pathways, while preserving the function of synaptic receptors crucial for neuronal survival, is the cornerstone of its neuroprotective effect.[9][11]

Caption: NMDA receptor states and Memantine's selective intervention.

Memantine-d3 Hydrochloride: The Isotopic Advantage

Memantine-d3 hydrochloride is a stable isotope-labeled (SIL) version of Memantine, where three hydrogen atoms on the methyl groups have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This seemingly minor structural modification does not alter its fundamental chemical behavior in biological systems but provides a profound analytical advantage.[12]

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect.[13][14] While this can be exploited to create drugs with altered pharmacokinetic profiles, the primary and most vital role of Memantine-d3 hydrochloride in excitotoxicity studies is as an internal standard for quantitative analysis.[15][16]

The Gold Standard for Bioanalysis: In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), quantification relies on comparing the instrument's response to the analyte (Memantine) with its response to a known amount of an internal standard. An ideal internal standard behaves identically to the analyte during sample extraction, processing, and ionization, thus correcting for any sample loss or matrix-induced signal suppression/enhancement. A stable isotope-labeled version of the analyte is the "gold standard" because it has virtually identical physicochemical properties to the unlabeled analyte but is distinguishable by its higher mass.[15][17] Memantine-d3 is heavier than Memantine, allowing the mass spectrometer to measure both compounds simultaneously, ensuring the highest possible accuracy and precision.

Caption: Co-elution of analyte and its stable isotope-labeled internal standard.

Part II: Experimental Design & Protocols in Excitotoxicity Studies

In Vitro Models: Recreating Excitotoxicity on the Bench

Primary neuronal cultures are the workhorse for in vitro excitotoxicity studies.[18] Cortical or hippocampal neurons are harvested from embryonic rodents, cultured for a period to allow for maturation and synapse formation, and then subjected to an excitotoxic insult, typically by exposure to a high concentration of glutamate or NMDA.[19][20] The neuroprotective potential of a test compound like Memantine is evaluated by its ability to prevent the subsequent cell death.

The workflow is a multi-step process requiring careful planning and execution. The inclusion of Memantine-d3 hydrochloride is essential for the validation of drug concentration at the bioanalytical stage.

Caption: Workflow for an in vitro neuroprotection assay.

Protocol 1: Assessing Neuroprotection using MTT Cell Viability Assay

This protocol provides a method to quantify neuronal viability. The principle is that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[2]

Methodology:

-

Cell Plating: Plate primary cortical neurons in a 96-well plate at an appropriate density and culture until mature (e.g., 10-14 days in vitro).

-

Treatment:

-

Remove half of the culture medium.

-

Add fresh medium containing the test compounds. Create experimental groups:

-

Vehicle Control (no glutamate, no drug)

-

Excitotoxicity Control (e.g., 100 µM Glutamate)

-

Test Groups (100 µM Glutamate + varying concentrations of Memantine, e.g., 1 µM, 5 µM, 10 µM)

-

-

-

Incubation: Incubate the plate for 24 hours under standard culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.

-

Formazan Formation: Incubate for 3-4 hours, allowing the purple formazan crystals to form in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control (set to 100% viability) and calculate the percentage of neuroprotection afforded by Memantine.

| Treatment Group | Example Absorbance (570 nm) | % Viability (Relative to Control) |

| Vehicle Control | 1.250 | 100% |

| 100 µM Glutamate | 0.480 | 38% |

| Glutamate + 1 µM Memantine | 0.650 | 52% |

| Glutamate + 5 µM Memantine | 0.975 | 78% |

| Glutamate + 10 µM Memantine | 1.150 | 92% |

Protocol 2: Quantifying Memantine using LC-MS/MS with Memantine-d3 HCl

This protocol is essential for confirming that the observed neuroprotective effect is due to a specific concentration of Memantine. It validates the nominal (intended) concentration against the actual concentration present in the wells.

Methodology:

-

Sample Collection: From a parallel 96-well plate treated identically to the one used for the MTT assay, collect the entire content of each well (cells + medium) into a microcentrifuge tube.

-

Internal Standard Spiking: To each sample, add a small, precise volume (e.g., 10 µL) of a known, high concentration of Memantine-d3 hydrochloride (e.g., 1 µg/mL). This step is critical.

-

Cell Lysis: Lyse the cells to release intracellular Memantine (e.g., through sonication or freeze-thaw cycles).

-

Protein Precipitation: Add a volume of ice-cold acetonitrile (e.g., 3x the sample volume) to precipitate proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 min).

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the soluble Memantine and Memantine-d3, to a new tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system. A standard curve prepared with known concentrations of Memantine and a fixed concentration of Memantine-d3 is used to calculate the concentration of Memantine in the unknown samples.

| Parameter | Typical Condition |

| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Memantine) | e.g., m/z 180.2 → 163.2 |

| MRM Transition (Memantine-d3) | e.g., m/z 183.2 → 166.2 |

Part III: Data Integration and Advanced Applications

The power of this dual-assay approach lies in integrating the biological and analytical data. A dose-response curve from the MTT assay showing increased viability with higher nominal concentrations of Memantine is significantly strengthened when LC-MS/MS data confirms that the measured concentrations in the wells align with those nominal values. This self-validating system provides a high degree of confidence that the observed effect is directly attributable to the drug.

Advanced Applications for Memantine-d3 Hydrochloride:

-

Pharmacokinetic (PK) Studies: In in vivo studies, administering a mixture of Memantine and Memantine-d3 can help elucidate metabolic pathways.[21]

-

ADME Studies: It is crucial for all stages of Absorption, Distribution, Metabolism, and Excretion studies, allowing for precise tracking and quantification of the drug and its metabolites in various biological matrices (plasma, urine, brain tissue).[12][16]

-

Microdosing Studies: Enables the administration of very small, non-pharmacologically active doses to study human pharmacokinetics safely.[22]

Conclusion

In the field of glutamate excitotoxicity research, Memantine-d3 hydrochloride is a cornerstone of analytical integrity. While Memantine is the molecule that provides the neuroprotective effect, its deuterated analog is the tool that ensures the data collected is accurate, precise, and reliable. By serving as the gold-standard internal standard for mass spectrometry, it allows researchers to confidently correlate a biological outcome with a verified compound concentration, transforming a qualitative observation into a quantitative certainty. For any scientist or drug developer investigating neuroprotection in glutamatergic systems, the proper use of Memantine-d3 hydrochloride is not merely a technical detail—it is fundamental to producing authoritative and trustworthy results.

References

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride? Available from: [Link]

- Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology, 77(2), 79–88.

-

National Center for Biotechnology Information. (2024). Memantine - StatPearls. Available from: [Link]

- Timmins, G. S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 455-474.

- Al-Hussain, T. (n.d.). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Journal of the Faculty of Medicine Baghdad.

-

ResearchGate. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology. Available from: [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available from: [Link]

-

Adesis. (2024). Innovating Precision: The Future of Stable Isotope Labeling Services. Available from: [Link]

- Darwish, I. A., et al. (2013). Spectrophotometric Determination of Alzheimer's Drug, Memantine Hydrochloride in Biological Samples Using Ninhydrin and Ferric Chloride. International Journal of Pharmaceutical and Phytopharmacological Research.

- Scott, D., et al. (2014). Deuterated drugs; where are we now?

-

Psychopharmacology Institute. (2022). Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications. Available from: [Link]

-

Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. Available from: [Link]

-

Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Available from: [Link]

-

Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]

-

Scantox. (n.d.). Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. Available from: [Link]

- Jones, K. F., et al. (2012). Protection from glutamate-induced excitotoxicity by memantine. Brain Research, 1458, 78-86.

-

Innoprot. (n.d.). Innoprot excitotoxicity in vitro assay. Available from: [Link]

-

Innoprot. (n.d.). EXCITOTOXICITY IN VITRO MODEL Glutamate induced neurotoxicity. Available from: [Link]

-

Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Available from: [Link]

- Jalalizadeh, H., et al. (2014). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Scientia Pharmaceutica, 82(2), 265-279.

- Kishi, T., et al. (2017). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? Pharmaceuticals, 10(4), 88.

- Kumar, A. S., et al. (2019). Development and Validation of Memantine Hydrochloride by RP-HPLC Method. Asian Journal of Pharmaceutical Research, 9(1), 1-5.

- Richards, P., et al. (2024). Analytical Method Optimisation and Validation for NMDA Receptor Antagonist Memantine Hydrochloride by Using UV-Visible Double Beam Spectrophotometry. The Academic, 2(10).

- Cacabelos, R. (2007). Memantine: Targeting glutamate excitotoxicity in Alzheimer's disease and other dementias. Expert Opinion on Pharmacotherapy, 8(18), 3135-3149.

- Jain, D., et al. (2014). To develop HPLC method for the assay of memantine hydrochloride tablets using refractive index detector. Indo American Journal of Pharmaceutical Sciences, 1(4), 169-180.

- Grieb, P., et al. (2013). Memantine – neuroprotective drug in aging brain. Contemporary Oncology, 17(5), 447-451.

- Lipton, S. A. (2007). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Current Alzheimer Research, 4(2), 155-165.

- Iacobucci, G. J., & Popescu, G. K. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5236.

- Uddin, M. S., et al. (2019). NMDA Receptor Antagonists: Repositioning of Memantine as a Multitargeting Agent for Alzheimer's Therapy. Current Pharmaceutical Design, 25(33), 3506-3518.

- Mokhtari, M., et al. (2014). Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke. Journal of Clinical and Diagnostic Research, 8(12), MC01-MC04.

-

ALZFORUM. (n.d.). Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40). Available from: [Link]

-

ResearchGate. (2025). (PDF) Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? Available from: [Link]

- Krishtal, O., et al. (2023). Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Frontiers in Cellular Neuroscience, 17, 1276023.

- Volbracht, C., et al. (2006). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. European Journal of Neuroscience, 23(10), 2611-2622.

-

National Center for Biotechnology Information. (n.d.). Memantine Hydrochloride. PubChem Compound Summary for CID 181458. Available from: [Link]

-

Patsnap Synapse. (2024). What is Memantine hydrochloride used for? Available from: [Link]

-

Wikipedia. (n.d.). Memantine. Available from: [Link]

Sources

- 1. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 2. scantox.com [scantox.com]

- 3. mdpi.com [mdpi.com]

- 4. Memantine: Targeting glutamate excitotoxicity in Alzheimer's disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Memantine hydrochloride used for? [synapse.patsnap.com]

- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psychscenehub.com [psychscenehub.com]

- 12. moravek.com [moravek.com]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. scitechnol.com [scitechnol.com]

- 17. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 18. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 19. innoprot.com [innoprot.com]

- 20. innoprot.com [innoprot.com]

- 21. researchgate.net [researchgate.net]

- 22. metsol.com [metsol.com]

Methodological & Application

Application Note: High-Sensitivity Sample Preparation for Memantine Analysis Using Deuterated Internal Standards

Abstract

This guide details the extraction and quantification of Memantine in biological matrices (plasma/serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Due to Memantine’s lack of a significant UV chromophore and its high pKa (~10.27), standard UV detection and neutral-pH extractions are insufficient. This protocol utilizes a Memantine-d3 deuterated internal standard (IS) to correct for matrix effects and recovery variances. We focus on a robust Alkaline Liquid-Liquid Extraction (LLE) workflow that maximizes recovery by exploiting the molecule's basicity, ensuring a Lower Limit of Quantitation (LLOQ) suitable for pharmacokinetic profiling (< 0.5 ng/mL).

Introduction & Chemical Context

Memantine is an adamantane derivative used to treat Alzheimer's disease.[5] Its chemical structure presents unique bioanalytical challenges:

-

Lack of Chromophore: It does not absorb UV light significantly, rendering HPLC-UV/DAD useless without complex derivatization (e.g., with Dansyl Chloride or Fmoc-Cl).

-

Basicity: With a pKa of approximately 10.27, Memantine exists almost exclusively as a cation (protonated) at physiological pH. To extract it into an organic solvent, the matrix pH must be shifted above 11.0 to neutralize the amine group.

-

Lipophilicity: Once neutralized, the adamantane cage makes the molecule highly lipophilic (LogP ~3.3), ideal for organic solvent extraction.

Why Deuterated Standards (Memantine-d3)? While structural analogs (like Amantadine) are often used, they do not perfectly track the ionization suppression caused by phospholipids in plasma. Memantine-d3 is chemically identical but mass-differentiated.[6] It co-elutes with the analyte, experiencing the exact same matrix effects at the exact same moment in the source, providing the highest grade of quantitative accuracy.

Mechanism of Extraction

The following diagram illustrates the "Alkaline Switch" required to drive Memantine into the organic phase.

Figure 1: The "Alkaline Switch." At pH 7.4, Memantine is trapped in water. Adding base neutralizes it, allowing migration to the organic layer.

Reagents and Materials

| Reagent | Specification | Purpose |

| Analyte | Memantine HCl (>99% purity) | Calibration Standards |

| Internal Standard | Memantine-d3 HCl (or d6) | Correction for recovery/ionization |

| Extraction Solvent | TBME (Methyl tert-butyl ether) or Ethyl Acetate | Organic phase for LLE |

| Alkalizing Agent | 1.0 M NaOH or 0.5 M K2CO3 | pH adjustment (>11.0) |

| Reconstitution Sol. | 50:50 Methanol:Water + 0.1% Formic Acid | Match initial mobile phase |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (Aq) | Proton source for MS |

| Mobile Phase B | Acetonitrile / Methanol (LC-MS Grade) | Elution |

Protocol: Liquid-Liquid Extraction (LLE) for LC-MS/MS[5]

This is the gold-standard method for minimizing matrix effects while maintaining high recovery.

Step 1: Preparation of Standards[8]

-

Stock Solutions: Prepare 1 mg/mL Memantine and Memantine-d3 in Methanol. Store at -20°C.

-

Working IS Solution: Dilute Memantine-d3 to ~50 ng/mL in 50:50 Methanol:Water. This fixed concentration will be added to every sample.

Step 2: Sample Extraction Workflow

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Memantine.

Step 3: LC-MS/MS Parameters

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 2.1 x 50 mm.

-

Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Memantine: m/z 180.2

163.1 (Loss of NH -

Memantine-d3: m/z 183.2

166.1.

-

Note on Transitions: The primary fragmentation of adamantane amines is the loss of the ammonia group (17 Da). This is highly specific and yields a stable carbocation product.

Alternative Method: Derivatization for GC-MS

For laboratories without LC-MS/MS.

Since Memantine is volatile but polar, direct GC injection can lead to peak tailing. Derivatization improves peak shape and sensitivity.

-

Extraction: Follow the LLE protocol above (Steps 1–7).

-

Derivatization: Instead of reconstituting, add 50 µL of Trifluoroacetic Anhydride (TFAA) to the dried residue. Incubate at 60°C for 20 mins.

-

Dry & Reconstitute: Evaporate excess reagent and reconstitute in Hexane.

-

Analysis: Inject into GC-MS (EI Source). The derivative is N-trifluoroacetyl-memantine.

Critical Discussion & Troubleshooting

Matrix Effects & Phospholipids

Even with LLE, some phospholipids may co-extract.

-

Symptom: Signal suppression at the retention time of Memantine.

-

Solution: The deuterated IS (d3) will be suppressed to the exact same degree as the analyte. As long as the ratio remains constant, quantification is accurate. This is the primary reason Amantadine (structural analog) is inferior; it may elute slightly earlier/later and miss the suppression zone.

Carryover

Memantine is highly lipophilic and "sticky."

-

Risk: Ghost peaks in blank samples after a high concentration standard.

-

Mitigation: Use a needle wash solution containing a high percentage of organic solvent (e.g., 90:10 Acetonitrile:Water + 0.1% Formic Acid) and ensure the LC column is flushed with high organic gradient at the end of every run.

Stability

Memantine is chemically stable, but the reconstituted samples should be kept at 4°C in the autosampler. The alkaline extraction mixture should be processed immediately to prevent degradation of plasma proteins which might form emulsions.

References

-

Sathesh Kumar, S., et al. (2014). "Highly Sensitive LC-MS/MS Method for Determination of Memantine in Rat Plasma: Application to Pharmacokinetic Studies." Indian Journal of Pharmaceutical Education and Research. Link

-

Koeberle, M., et al. (2003). "Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography B. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[4][5] Link

-

PubChem. (2023). "Memantine Compound Summary - Physicochemical Properties." National Library of Medicine. Link

-

BenchChem. (2025). "A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards." Link

Sources

- 1. Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Enhancing the precision and accuracy of memantine quantification

Welcome to the technical support center for memantine quantification. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the analysis of memantine. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to enhance the precision, accuracy, and robustness of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when developing and validating methods for memantine quantification.

Question 1: Why does memantine quantification pose unique analytical challenges?

Answer: The primary challenge stems from memantine's chemical structure. It is a tricyclic amine that lacks a native chromophore, which means it does not absorb ultraviolet (UV) or visible light.[1][2][3] This property renders standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) ineffective without a derivatization step.[1][2] Furthermore, its high basicity (pKa ≈ 10.4) and lipophilicity can lead to strong interactions with analytical columns, potentially causing poor peak shape and carryover.[3]

Question 2: What are the primary analytical techniques for memantine quantification, and how do I choose the right one?

Answer: The choice of technique depends on the required sensitivity, the sample matrix, and available instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis (e.g., in plasma or serum) due to its high sensitivity (Lower Limit of Quantification [LLOQ] often ≤ 0.2 ng/mL) and selectivity.[4][5][6][7] It directly measures the mass-to-charge ratio of the molecule and its fragments, eliminating the need for derivatization.

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity (LLOQ often around 2 ng/mL) but requires a pre-column derivatization step to attach a fluorescent tag (e.g., o-phthaldialdehyde [OPA] or 9-fluorenylmethyl chloroformate [FMOC]) to the memantine molecule.[1][8] It is a robust alternative when LC-MS/MS is unavailable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used and often requires derivatization. A key consideration is that memantine is typically formulated as a hydrochloride salt, which is non-volatile and can corrode the GC column.[9][10] Therefore, the salt must be neutralized to its free base form before analysis.[10]

-

HPLC with Refractive Index (RI) Detection: This method has been developed for bulk drug and tablet assays but is generally not sensitive enough for bioanalytical applications.[2][3] It avoids derivatization but is susceptible to baseline drift with minor mobile phase or temperature changes.[2]

Below is a decision-making workflow to help select the appropriate method.

Caption: Decision tree for selecting a memantine quantification method.

Question 3: What is an appropriate internal standard (IS) for memantine analysis?

Answer: An ideal internal standard should be chemically similar to the analyte and have a similar extraction recovery and ionization response, but be chromatographically or mass-spectrometrically distinguishable.

-

For LC-MS/MS: The best choice is a stable isotope-labeled (SIL) analog, such as Memantine-d6 .[5] It co-elutes with memantine but is distinguished by its higher mass, providing the most accurate correction for matrix effects and variability.

-

For all methods: A close structural analog, Amantadine , is widely used and accepted as an internal standard.[4][7][8] It shares a similar adamantane core structure and extraction behavior. Procainamide has also been used successfully.[11]

Part 2: Troubleshooting Guides

This section provides solutions to specific issues you may encounter during method development and execution.

Guide 1: LC-MS/MS Troubleshooting

LC-MS/MS is powerful but susceptible to subtle issues that can compromise data quality.

Problem 1: Poor sensitivity or low signal intensity.

-

Question: My signal for memantine is very low, even for higher concentration standards. What are the likely causes and solutions?

-

Answer: This is a common issue that can be traced back to several factors.

-

Suboptimal Ionization: Memantine, being a primary amine, ionizes most efficiently in positive electrospray ionization (ESI+) mode. The key is to ensure it is protonated before entering the mass spectrometer.

-

Causality: The mobile phase pH must be well below memantine's pKa (~10.4) to ensure the amine group is protonated ([M+H]+).

-

Solution: Add a proton source to your mobile phase. A concentration of 0.1% formic acid in both the aqueous and organic phases is standard and effective for enhancing the [M+H]+ signal.[5][11]

-

-

Incorrect MS Parameters: The instrument may not be optimized for memantine's specific mass transitions.

-

Causality: Every compound fragments differently. Using generic parameters will result in a significant loss of signal.

-

Solution: Perform a direct infusion of a memantine standard solution (~100-500 ng/mL) into the mass spectrometer. Optimize the precursor ion (Q1) for m/z 180.0 and then optimize the collision energy to find the most intense and stable product ion (Q3), which is typically m/z 163.0 or m/z 107.[4][11] Also, optimize source-dependent parameters like ion spray voltage, gas flows, and temperature.[5][12]

-

-

Inefficient Sample Extraction: Memantine may not be efficiently recovered from the sample matrix.

-

Causality: The pH of the sample during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) dictates the charge state of memantine and thus its solubility and retention.

-

Solution: For LLE, alkalinize the plasma sample (e.g., with 1M NaOH) to neutralize memantine's charge, making it less polar and more extractable into an organic solvent like methyl tert-butyl ether (MTBE).[6][7] For SPE using a mixed-mode cation exchange (MCX) cartridge, the sample is loaded under acidic conditions (to ensure memantine is charged and binds to the sorbent), washed, and then eluted with an ammoniated organic solvent to neutralize the charge and release the analyte.[4]

-

-

Caption: Troubleshooting workflow for low signal intensity in LC-MS/MS.

Problem 2: High variability in results and poor precision, especially in bio-samples.

-

Question: My QC sample accuracies are inconsistent and the %CV is greater than 15%. What could be causing this?

-

Answer: This is often a hallmark of matrix effects , where co-eluting components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of memantine in the MS source.[5][12]

-

Causality: Ion suppression or enhancement occurs when other compounds compete with the analyte for ionization efficiency. This effect can vary from sample to sample, leading to high imprecision.

-

Solution 1: Improve Sample Cleanup. A simple protein precipitation is often insufficient. Switch to a more rigorous extraction method like LLE or SPE, which are more effective at removing interfering components.[4][5][6]

-

Solution 2: Optimize Chromatography. Ensure memantine is chromatographically separated from the bulk of the matrix components. Adjusting the mobile phase gradient or using a different column chemistry (e.g., a biphenyl phase) can shift the retention time of memantine away from the "void volume" where most matrix components elute.

-

Solution 3: Use a Stable Isotope-Labeled Internal Standard. As mentioned, Memantine-d6 is the best tool to combat matrix effects.[5] Because it is chemically identical to memantine, it experiences the exact same degree of ion suppression or enhancement, providing a reliable basis for correction and dramatically improving precision and accuracy.

-

Guide 2: HPLC-UV/FLD Troubleshooting

The critical step in HPLC-UV/FLD analysis is derivatization. Most problems originate here.

Problem: Inconsistent or low derivatization yield.

-

Question: The peak areas for my derivatized memantine are not reproducible, and the response is lower than expected. How can I fix this?

-

Answer: Derivatization reactions are sensitive to their chemical environment.

-

Incorrect pH: The derivatization reaction with agents like FMOC or OPA is highly pH-dependent.

-

Causality: These reagents react with the primary amine of memantine. The reaction requires the amine to be in its unprotonated, nucleophilic state. This only occurs at a pH above memantine's pKa. For OPA, the reaction should be kept above pH 9.0.[8] For FMOC, a borate buffer of pH 9 is optimal.[1][13]

-

Solution: Ensure your reaction buffer is correctly prepared and has sufficient buffering capacity to maintain the required alkaline pH after the addition of the sample.

-

-

Reagent Degradation or Insufficient Molar Ratio: The derivatizing agent may be old or used in insufficient quantity.

-

Causality: FMOC, for example, can hydrolyze in the presence of water, reducing its effective concentration.[1] If the molar ratio of the reagent to memantine is too low, the reaction will be incomplete, especially at higher analyte concentrations.

-

Solution: Use fresh derivatizing reagent. Optimize the molar ratio of reagent to the highest expected concentration of memantine; an 8:1 molar ratio of FMOC to memantine has been shown to be effective.[1][13]

-

-

Suboptimal Reaction Time and Temperature: The reaction may not have proceeded to completion.

-

Causality: Like any chemical reaction, derivatization requires a specific amount of time and energy.

-

Solution: Empirically determine the optimal reaction time and temperature. For FMOC, 30 minutes at room temperature is often sufficient.[1][13] For other reagents, follow the specific protocol and validate that the reaction has reached a stable plateau.

-

-

Part 3: Key Experimental Protocols

These protocols provide a starting point for robust method development. Always validate method performance in your specific matrix according to ICH or FDA guidelines.[1][14][15]

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted for LC-MS/MS analysis and focuses on high recovery.

-

Sample Aliquoting: Pipette 250 µL of plasma sample, calibration standard, or QC into a clean polypropylene tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Amantadine at 0.2 µg/mL or an appropriate concentration of Memantine-d6).[6] Vortex briefly.

-

Alkalinization: Add 20 µL of 1M Sodium Hydroxide (NaOH) to the sample.[6] Vortex for 30 seconds. This step is critical to deprotonate memantine for efficient extraction into the organic phase.

-

Extraction: Add 1.5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether [MTBE] or a 7:3 v/v mixture of diethyl ether:chloroform).[6][7]

-

Mixing: Cap the tube and vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.

-

Analysis: Transfer to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Pre-column Derivatization with FMOC for HPLC-UV

This protocol is designed for quantifying memantine in pharmaceutical formulations.

-

Standard/Sample Preparation: Prepare memantine standard or sample solutions in a suitable diluent (e.g., mobile phase) to an expected concentration within the linear range (e.g., 5-140 µg/mL).[1]

-

Buffer Preparation: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

-

Reagent Preparation: Prepare a solution of 9-fluorenylmethyl chloroformate (FMOC) in acetonitrile. The concentration should be optimized to ensure a sufficient molar excess (e.g., 8:1) relative to memantine.[1][13]

-

Derivatization Reaction:

-

Reaction Quenching (Optional but Recommended): To stop the reaction and consume excess FMOC, add a small amount of a primary amine solution like glycine or amantadine.

-

Analysis: Inject an appropriate volume of the reaction mixture directly into the HPLC system. The derivative is typically monitored at a wavelength around 265 nm.

Part 4: Data Presentation

Table 1: Comparison of Common Analytical Methods for Memantine Quantification

| Parameter | LC-MS/MS | HPLC-FLD | HPLC-UV (with Derivatization) | GC-MS |

| Typical LLOQ | 0.1 - 0.5 ng/mL[4][7][11] | ~2 ng/mL[8] | 5 - 10 µg/mL[1][15] | ~0.5 ng/mL[4] |

| Derivatization Required? | No | Yes (e.g., OPA)[8] | Yes (e.g., FMOC, FDNB)[1][16] | Yes/Recommended[9] |

| Primary Application | Bioanalysis (plasma, serum) | Bioanalysis, Formulations | Formulations, Bulk Drug | Bioanalysis, Impurity Profiling |

| Key Advantage | Highest Sensitivity & Selectivity | Good Sensitivity, Widely Available | Uses Standard Equipment | High Resolution |

| Key Disadvantage | High Instrument Cost | Extra Sample Prep Step | Lower Sensitivity | Sample must be volatile; HCl salt issues[10] |

Table 2: Typical LC-MS/MS Parameters for Memantine Analysis

| Parameter | Setting | Rationale | Reference |

| Ionization Mode | ESI Positive (ESI+) | Memantine is a basic amine, readily forming [M+H]+ ions. | [5] |

| Precursor Ion (Q1) | m/z 180.0 | Mass of the protonated memantine molecule. | [4][11] |

| Product Ion (Q3) | m/z 163.0 or 107.0 | Most stable and intense fragments after collision-induced dissociation. | [4][11] |

| Internal Standard (IS) | Memantine-d6 or Amantadine | SIL-IS is ideal; Amantadine is a suitable structural analog. | [5][7] |

| IS Transition | m/z 186.0 → 169.0 (for d6) or m/z 152.0 → 135.1 (for Amantadine) | Respective transitions for the chosen internal standard. | [4][5] |

| Mobile Phase Additive | 0.1% Formic Acid | Provides a proton source to enhance ionization efficiency. | [5] |

References

-

Austin Publishing Group. (2015, July 28). Development and Validation of Analytical Method for Estimation of Memantine Hydrochloride. Available from: [Link]

-

Dubey, S. K., et al. (n.d.). A Quantitative Analysis of Memantine in Human Plasma Using Ultra Performance Liquid Chromatography/Tandem Mass Spectrometry. Semantic Scholar. Available from: [Link]

-

Richards, P., et al. (2024, October 15). Analytical Method Optimisation and Validation for NMDA Receptor Antagonist Memantine Hydrochloride by Using UV-Visible Double Be. The Academic. Available from: [Link]

-

Gomes, F. P., et al. (2024, September 2). Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. PMC. Available from: [Link]

-

Konda, R., et al. (2012, March 22). Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study. PMC. Available from: [Link]

-

Reddy, B. P., & Reddy, K. R. (n.d.). Development and Validation of Memantine Hydrochloride by RP-HPLC Method. Asian Journal of Pharmaceutical Research. Available from: [Link]

-

Request PDF. (n.d.). Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: Application to a bioequivalence study. ResearchGate. Available from: [Link]

-

Salama, N. N., et al. (2012, October 22). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochloride. Walsh Medical Media. Available from: [Link]

-